N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative featuring a furan-2-yl group, a 4-phenylpiperazine moiety, and a pyridin-3-ylmethyl substituent. The compound’s structure combines aromatic and heterocyclic components, which are common in flavor-enhancing and bioactive molecules. The furan and pyridine groups may influence receptor binding and metabolic stability, though further studies are required to confirm its specific applications and safety profile.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c30-23(26-17-19-6-4-10-25-16-19)24(31)27-18-21(22-9-5-15-32-22)29-13-11-28(12-14-29)20-7-2-1-3-8-20/h1-10,15-16,21H,11-14,17-18H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMMVHQVIFIJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 433.5 g/mol. The compound features several notable structural elements:
- Furan Ring : A five-membered aromatic ring that contributes to the compound's lipophilicity and potential receptor interactions.
- Phenylpiperazine Moiety : This structure is known for its psychoactive properties and ability to interact with various neurotransmitter receptors.
- Oxalamide Functional Group : This group may enhance the compound's solubility and stability, as well as its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that this compound may act as a modulator of these systems, potentially influencing mood regulation and anxiety pathways.
Potential Mechanisms Include:
- Serotonin Receptor Modulation : The phenylpiperazine structure suggests potential affinity for serotonin receptors, which are critical in mood regulation.
- Dopaminergic Activity : Given the structural similarities to known psychoactive agents, this compound may also influence dopaminergic pathways.
- Enzyme Inhibition : The oxalamide group may facilitate interactions with specific enzymes involved in neurotransmitter metabolism.
In Vitro Studies
In vitro assays have indicated that this compound exhibits significant activity against various cellular targets. For instance, studies have shown that derivatives of compounds containing furan rings can function as selective inhibitors for class I phosphoinositide 3-kinases (PI3Ks), which are implicated in inflammatory responses and cancer progression .
Case Studies
A review of literature reveals several relevant case studies involving similar compounds:
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Furan Derivatives as Anti-inflammatory Agents : Research has shown that furan-containing compounds can inhibit PI3Kgamma, leading to reduced inflammation in mouse models .
Compound IC50 (μM) Target AS-252424 0.30 ± 0.02 PI3Kgamma F8 (related structure) 21.28 ± 0.89 Various - Neuropharmacological Effects : Compounds with similar structural motifs have been evaluated for their effects on anxiety and depression models, indicating that modifications to the piperazine moiety can enhance neuroactive properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related oxalamides:
Key Findings from Comparative Analysis
Structural Variations and Receptor Binding: The target compound’s pyridin-3-ylmethyl group differs from S336’s pyridin-2-yl substitution. Pyridine ring position (2 vs. 3) can alter electronic properties and receptor affinity . Furan-2-yl (target compound) vs.
Metabolism and Safety: S336 and related oxalamides undergo rapid hepatic metabolism without amide hydrolysis, suggesting the oxalamide backbone is stable in vivo . The target compound likely shares this trait. NOEL values for approved oxalamides (e.g., 100 mg/kg/day for S336 ) indicate a high safety margin. Structural analogs with similar substituents (e.g., pyridine, aryl groups) may follow comparable safety profiles.
Regulatory and Industrial Applications: S336’s regulatory approval highlights oxalamides’ utility in replacing monosodium glutamate (MSG) in sauces, snacks, and frozen foods . The target compound’s furan and piperazinyl groups could offer novel flavor modulation or therapeutic applications, though specific studies are needed.
Q & A
Basic: What are the standard synthesis and purification protocols for this compound?
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Amide bond formation : Use carbodiimides (e.g., DCC) and activators (e.g., HOBt) to couple furan-2-yl and phenylpiperazine intermediates to the oxalamide core .
- Reaction conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation and control temperatures (0–25°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: EtOAc/hexane) yields >90% purity .
Basic: Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., furan protons at δ 6.2–7.4 ppm; piperazine methylenes at δ 2.5–3.5 ppm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 505.2) and purity (>98%) .
- X-ray crystallography : Resolves 3D conformation, critical for docking studies (if crystals are obtainable) .
Advanced: How can reaction conditions be optimized for scalable synthesis?
- Continuous flow reactors : Improve mixing and heat transfer, reducing reaction times (e.g., 2 hours vs. 12 hours in batch) .
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
- Quality control : Implement inline PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Replace pyridin-3-ylmethyl with isosteres (e.g., pyrazinylmethyl) or modify the phenylpiperazine fluorination pattern (para vs. ortho) .
- Biological assays : Test analogs in receptor-binding assays (e.g., dopamine D2/D3, serotonin 5-HT1A) to correlate structural changes with activity .
- Data analysis : Use multivariate regression models to quantify substituent effects on potency (pIC₅₀) .
Advanced: What computational methods predict target binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with GPCRs (e.g., piperazine nitrogen forming H-bonds with Asp3.32) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates robust target engagement) .
- Free energy calculations : Apply MM-GBSA to rank binding affinities of analogs .
Advanced: How to resolve contradictions in biological activity data?
- Assay validation : Compare results across orthogonal platforms (e.g., radioligand binding vs. functional cAMP assays) .
- Metabolic stability testing : Use liver microsomes to rule out false negatives from rapid degradation .
- Epistatic analysis : Evaluate off-target effects via kinome-wide profiling (e.g., DiscoverX) .
Advanced: What strategies improve pharmacokinetic (PK) properties?
- LogP optimization : Introduce polar groups (e.g., morpholine) to reduce logP from 3.5 to 2.0, enhancing solubility .
- Pro-drug approaches : Mask the oxalamide as an ester to improve oral bioavailability (e.g., 20% → 60% in rat models) .
- CYP inhibition screening : Test against CYP3A4/2D6 to mitigate drug-drug interaction risks .
Advanced: How to identify primary biological targets?
- SPR biosensors : Screen against a panel of 50 GPCRs to detect high-affinity binding (KD <100 nM) .
- Thermal shift assays : Monitor protein melting temperature (ΔTm >2°C indicates ligand binding) .
- CRISPR-Cas9 knockout models : Validate target relevance in cellular pathways (e.g., apoptosis, proliferation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
